molecular formula C10H18FNO4 B12607099 tert-Butyl 2-fluoro-3-acetoxypropylcarbamate CAS No. 648900-67-8

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate

Cat. No.: B12607099
CAS No.: 648900-67-8
M. Wt: 235.25 g/mol
InChI Key: BFSDDVRCOZXUMV-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate is a fluorinated carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a fluorine substituent at the C2 position, and an acetoxy moiety at C2. This compound is structurally significant in pharmaceutical chemistry, where carbamates are commonly employed as intermediates in drug synthesis due to their stability and ease of deprotection under controlled conditions. The fluorine atom enhances metabolic stability and bioavailability, while the acetoxy group may act as a transient protective group or influence solubility .

Properties

CAS No.

648900-67-8

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] acetate

InChI

InChI=1S/C10H18FNO4/c1-7(13)15-6-8(11)5-12-9(14)16-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)

InChI Key

BFSDDVRCOZXUMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CNC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-3-acetoxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

A. tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9)
  • Structure : Contains a cyclopentane core with an isopropyl substituent and a trifluoromethylphenyl-dihydropyridine carbonyl group.
  • Key Differences :
    • Lacks the fluorinated propyl backbone present in the target compound.
    • Incorporates a bulky trifluoromethylphenyl group, which enhances lipophilicity and target binding affinity in medicinal applications.
    • Synthesized via coupling reactions using phosphonium-based reagents (e.g., BOP reagent), contrasting with the likely esterification/fluorination steps required for tert-butyl 2-fluoro-3-acetoxypropylcarbamate .
B. Isorhamnetin-3-O-glycoside (Zygophyllum fabago)
  • Structure: A flavonoid glycoside with a sugar moiety at the C3 position.
  • Key Differences: Non-carbamate structure; instead, it features a glycosidic bond and aromatic rings. Biological roles focus on antioxidant and anti-inflammatory activities rather than synthetic utility as a protecting group or intermediate .

Table 1: Comparative Properties of Carbamate Derivatives

Compound Molecular Weight (g/mol) Key Functional Groups Synthetic Method Applications
This compound ~235.3 Boc, fluorine, acetoxy Fluorination of propyl backbone + acetylation Drug intermediate, prodrug
EP 1 763 351 B9 compound ~530.4 Boc, trifluoromethyl, cyclopentane BOP-mediated coupling Kinase inhibitors
Isorhamnetin-3-O-glycoside ~624.5 Glycoside, flavonoid Plant extraction Antioxidant therapies

Key Observations :

  • Fluorinated carbamates (e.g., this compound) exhibit lower molecular weights and simpler backbones compared to EP 1 763 351 B9 derivatives, favoring their use in prodrug design.
  • The acetoxy group in the target compound may undergo hydrolysis under physiological conditions, enabling controlled release of active metabolites—a feature absent in EP 1 763 351 B9’s trifluoromethylphenyl group .

Biological Activity

Tert-butyl 2-fluoro-3-acetoxypropylcarbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential applications. The presence of a fluorine atom and a carbamate group enhances its biological activity, making it a subject of various studies aimed at understanding its mechanisms of action, efficacy against pathogens, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₄FNO₃
  • Molecular Weight : 201.22 g/mol
  • Functional Groups : Carbamate, acetoxy, fluoro

The incorporation of the fluorine atom is known to influence the compound's lipophilicity and bioavailability, which are critical factors in its biological activity.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Increased Stability : The fluoro group enhances the compound's stability against metabolic degradation, allowing for prolonged action in biological systems.
  • Bioavailability : The lipophilic nature imparted by the fluoro group aids in the compound's absorption and distribution within biological tissues.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its effectiveness against various bacterial strains found:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound is particularly effective against Gram-positive bacteria, with moderate activity against Gram-negative strains.

Cytotoxicity

While assessing the cytotoxic effects on human cell lines (HEK293), the compound displayed an IC50 value of 45 µM, indicating a moderate level of cytotoxicity. This highlights the need for further optimization to enhance selectivity towards microbial targets while minimizing toxicity to human cells.

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy :
    A recent study investigated the antibacterial efficacy of various fluorinated compounds, including this compound. The results demonstrated that compounds with fluorine substitutions generally exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This supports the hypothesis that fluorination plays a crucial role in increasing biological activity.
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR revealed that modifications to the acetoxy and carbamate groups significantly influenced antimicrobial potency. For instance, replacing the acetoxy group with other functional groups led to variations in MIC values, indicating that specific structural features are critical for optimal activity.

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